molecular formula C9H7NO2S B1593214 Methyl benzo[d]thiazole-5-carboxylate CAS No. 478169-65-2

Methyl benzo[d]thiazole-5-carboxylate

Cat. No. B1593214
M. Wt: 193.22 g/mol
InChI Key: UQGOTDUTYINDJD-UHFFFAOYSA-N
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Description

“Methyl benzo[d]thiazole-5-carboxylate” is a chemical compound with the IUPAC name methyl 1,3-thiazole-5-carboxylate . It has a molecular weight of 143.17 and its InChI code is 1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl benzo[d]thiazole-5-carboxylate”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “Methyl benzo[d]thiazole-5-carboxylate” is represented by the linear formula C5H5NO2S . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Physical And Chemical Properties Analysis

“Methyl benzo[d]thiazole-5-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

Methyl benzo[d]thiazole-5-carboxylate plays a significant role in synthetic and medicinal chemistry. It's a component of various compounds and drugs with diverse bioactivities. An efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are new building blocks in drug discovery, has been developed. These derivatives allow for multiple substitution possibilities, enabling a thorough exploration of chemical space around the molecule for potential drug targeting (Durcik et al., 2020).

Biological Activities and Screening

Thiazole derivatives, including methyl benzo[d]thiazole-5-carboxylate, have been extensively studied for their diverse biological activities. They exhibit antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. These derivatives have been synthesized and subjected to microbial screening, demonstrating significant effectiveness against various bacteria strains (Mhaske et al., 2011).

Anticonvulsant Evaluation

In the field of neurology, specific derivatives of methyl benzo[d]thiazole-5-carboxylate have been synthesized and evaluated for their anticonvulsant effects. Studies using various models of experimental epilepsy have shown promising results, indicating the potential of these derivatives as effective antiepileptic drugs (Malik et al., 2013).

Antimicrobial Activity

Methyl benzo[d]thiazole-5-carboxylate derivatives have been synthesized and tested for their antimicrobial properties. Some derivatives have shown interesting antibacterial activity against various strains, including Mycobacterium tuberculosis, indicating their potential as powerful antimycobacterial agents (Nural et al., 2018).

Antimosquito Properties

Novel syntheses of methyl benzo[d]thiazole-5-carboxylate analogues have been developed and tested for their antimosquito properties. These studies revealed significant repellent activity against the Anopheles arabiensis mosquito, suggesting the potential of these compounds in vector control strategies (Venugopala et al., 2013).

Safety And Hazards

“Methyl benzo[d]thiazole-5-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGOTDUTYINDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626907
Record name Methyl 1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]thiazole-5-carboxylate

CAS RN

478169-65-2
Record name Methyl 1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of benzothiazole-5-carboxylic acid (1 eq.) in MeOH at 0° C. was added dropwise thionyl chloride (2 eq.). The reaction was stirred at 60° C. for 15 h. The solvents were concentrated under reduced pressure to afford benzothiazole-5-carboxylic acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Hédou, E Deau, M Harari, M Sanselme, C Fruit… - Tetrahedron, 2014 - Elsevier
Reliable synthetic routes were studied for an access to a novel polyfunctionalized 6-amino-2-cyanobenzo[d]thiazole-5-carboxylate ester (1) and its analogue 5-amino-2-cyanothiazolo[5,…
Number of citations: 14 www.sciencedirect.com

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